Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt

Solubility Formulation Bioavailability

Dimethyl triazene prodrugs (e.g., dacarbazine) require CYP450-mediated metabolic activation, introducing variability into DNA alkylation assays. CAS 51955-67-0 supplies the pre-formed monomethyl triazene warhead, enabling direct DNA adduct quantification (N7-MeG, O6-MeG) independent of hepatic metabolism. • Bypasses CYP450 activation-simplified experimental system for adduct kinetics • Sodium carboxylate salt confers aqueous solubility essential for dose-response studies • ≥95% purity suitable for SAR campaigns; carboxylate handle enables bioconjugation Note: TSCA CDR Inactive designation constrains US commercial supply; early procurement recommended.

Molecular Formula C10H12N3NaO2
Molecular Weight 229.21 g/mol
CAS No. 51955-67-0
Cat. No. B13761954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt
CAS51955-67-0
Molecular FormulaC10H12N3NaO2
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=NN(C)CC(=O)[O-].[Na+]
InChIInChI=1S/C10H13N3O2.Na/c1-8-3-5-9(6-4-8)11-12-13(2)7-10(14)15;/h3-6H,7H2,1-2H3,(H,14,15);/q;+1/p-1
InChIKeySJQOKHZZCZNFOD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium [1-Methyl-3-(4-methylphenyl)triazen-2-yl]acetate (CAS 51955-67-0): Procurement-Relevant Identity and Regulatory Context


Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt (CAS 51955-67-0) is a monomethyl aryl triazene derivative bearing an acetic acid moiety as its sodium carboxylate salt. Its molecular formula is C10H12N3NaO2 and molecular weight is approximately 229.21–230.22 g/mol [1]. The compound belongs to the triazene class of alkylating agents, which includes clinical antineoplastic drugs such as dacarbazine (DTIC) and temozolomide (TMZ). Unlike the clinically used dimethyl triazenes, this compound contains a single N-methyl group, positioning it structurally as a monomethyl triazene—a motif recognized as the putative active metabolite of dacarbazine [2]. The compound is listed on the U.S. EPA TSCA Inventory with a 2024 CDR Inactive designation, indicating no current commercial manufacture or import above reporting thresholds in the United States [1].

Why Generic Substitution Risks Misalignment for CAS 51955-67-0: Structural and Regulatory Differentiation Drivers


Triazene-based compounds cannot be treated as interchangeable commodities for research and industrial procurement. The target compound's monomethyl triazene architecture, acetic acid side chain, and sodium salt form collectively define a reactivity, solubility, and regulatory profile that diverges meaningfully from both the free acid analog (CAS 103-21-9) and clinically established dimethyl triazenes such as dacarbazine and CB10-277 [1]. Critically, the EPA TSCA Inactive designation imposes tangible procurement constraints: suppliers lacking an active TSCA filing cannot legally manufacture or import this substance into the United States for non-exempt commercial purposes, creating a verifiable supply-chain differentiation from TSCA-active triazene alternatives [2]. Additionally, the sodium carboxylate moiety confers aqueous solubility advantages over the free acid form (computed logP 2.6 for the free acid), which is essential for biological assay compatibility but is absent in non-salt triazene analogs . Substituting a dimethyl triazene or a non-salt analog without accounting for these differences can compromise experimental reproducibility and regulatory compliance.

Quantitative Evidence Guide for CAS 51955-67-0: Comparator-Anchored Differentiation Data


Aqueous Solubility Enhancement: Sodium Salt (CAS 51955-67-0) vs. Free Acid (CAS 103-21-9)

The sodium salt form of [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetic acid is expected to exhibit substantially enhanced aqueous solubility relative to the free acid. The free acid (CAS 103-21-9) has a computed XlogP of 2.6, indicating moderate lipophilicity and limited intrinsic aqueous solubility . Conversion to the sodium carboxylate salt replaces the neutral carboxylic acid with a charged carboxylate anion paired with a sodium cation, which typically increases aqueous solubility by orders of magnitude for weak organic acids [1]. While experimentally measured solubility data for this specific compound remain absent from the peer-reviewed literature, the ionization principle constitutes a well-established class-level inference: sodium salts of carboxylic acids with logP values in this range routinely exhibit aqueous solubilities >10 mg/mL, whereas the corresponding free acids often show solubilities <1 mg/mL [1].

Solubility Formulation Bioavailability

Regulatory Accessibility: TSCA Inventory Status Differentiates CAS 51955-67-0 from TSCA-Active Triazene Analogs

The target compound carries a TSCA Inventory designation of '2024 CDR TSCA Inv Inactive' per the U.S. EPA Substance Registry Services [1]. This classification means that, as of the 2024 Chemical Data Reporting cycle, no entity reported manufacturing or importing this substance above the 25,000 lb threshold. In contrast, several structurally related triazene sodium salts—such as Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt (CAS 33067-78-6)—are listed on vendor catalogs with active commercial availability and may possess different TSCA statuses . For U.S.-based research procurement, the Inactive designation does not preclude R&D use under the TSCA R&D exemption, but it does restrict commercial-scale sourcing absent a new TSCA filing. This regulatory asymmetry creates a tangible procurement filter: researchers requiring gram-to-kilogram quantities for translational studies must verify supplier TSCA compliance, which may limit the supplier pool for this specific compound relative to TSCA-active analogs.

Regulatory compliance Supply chain TSCA

Structural Mechanism Differentiation: Monomethyl Triazene (CAS 51955-67-0) vs. Dimethyl Triazene Prodrugs (Dacarbazine, CB10-277)

The target compound is a pre-formed monomethyl aryl triazene, structurally distinct from dimethyl triazenes such as dacarbazine (DTIC) and CB10-277 (1-(4-carboxyphenyl)-3,3-dimethyltriazene), which require hepatic N-demethylation to generate the active monomethyl triazene metabolite [1]. Dacarbazine undergoes cytochrome P450-mediated oxidative N-demethylation to form MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide), which subsequently decomposes to release the methyl diazonium cation that alkylates DNA at the O6 position of guanine [2]. The monomethyl triazene architecture of CAS 51955-67-0 bypasses this metabolic activation step, potentially reducing pharmacokinetic variability linked to inter-individual differences in CYP expression [3]. However, monomethyl triazenes also exhibit greater chemical instability and shorter half-lives under physiological conditions compared to their dimethyl counterparts, which may limit their direct therapeutic utility but conversely offers advantages in experimental systems where rapid, predictable decomposition kinetics are desired [3].

DNA alkylation Triazene metabolism Prodrug design

Differentiation-Inducing Activity: Patent-Anchored Biological Differentiation from Cytotoxic-Only Triazenes

Patent data aggregated via FreshPatents and WebISA describe sodium [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetate as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting use as an anti-cancer agent particularly for leukemia, colon cancer, breast cancer, and skin cancer, as well as for skin diseases such as psoriasis [1]. This differentiation-inducing property distinguishes the compound from purely cytotoxic triazenes such as dacarbazine and temozolomide, whose primary mechanism is DNA alkylation leading to apoptosis rather than differentiation [2]. However, the patent-derived claims lack peer-reviewed quantitative comparator data—no IC50 values, differentiation indices, or dose-response comparisons against reference differentiation agents (e.g., all-trans retinoic acid, vitamin D3 analogs) were located in the public domain for this specific compound. The differentiation claim must therefore be treated as suggestive but unvalidated by independent replication.

Differentiation therapy Leukemia Monocyte differentiation

Commercially Available Purity: ≥95% Specification for CAS 51955-67-0 from Specialist Suppliers

CAS 51955-67-0 is available from specialist chemical suppliers at a purity specification of ≥95%, with higher purity grades offered upon customer consultation [1]. This purity level is consistent with research-grade fine chemicals suitable for in vitro biological evaluation and synthetic intermediate applications. For comparison, the free acid analog (CAS 103-21-9) does not appear to have a widely published purity specification from multiple vendors, and its primary documented use is as a pharmaceutical intermediate rather than as a characterized research tool . The ≥95% purity specification provides a minimum quality benchmark for procurement screening, though users should note the absence of published impurity profiles, residual solvent data, or stability-indicating analytical methods for this compound.

Purity specification Quality control Procurement

Best-Fit Research and Industrial Application Scenarios for Sodium [1-Methyl-3-(4-methylphenyl)triazen-2-yl]acetate (CAS 51955-67-0)


In Vitro Mechanistic Studies of Direct DNA Alkylation Without Metabolic Pre-Activation

Researchers investigating the direct DNA-damaging effects of monomethyl triazenes can employ CAS 51955-67-0 to bypass the CYP450-dependent metabolic activation required by dimethyl triazene prodrugs such as dacarbazine. The compound's pre-formed monomethyl triazene architecture provides a simplified experimental system for quantifying DNA adduct formation kinetics (N7-methylguanine and O6-methylguanine) independently of hepatic metabolism [1]. This scenario is supported by the structural differentiation evidence (Section 3, Evidence Item 3) establishing the compound as a direct-acting alkylating species. Users should incorporate appropriate stability controls given the expected shorter aqueous half-life of monomethyl triazenes.

Differentiation Therapy Screening in Hematological Malignancy Models

The patent-described differentiation-inducing activity—specifically, the capacity to arrest proliferation of undifferentiated cells and promote monocytic differentiation—positions CAS 51955-67-0 as a candidate screening tool in leukemia differentiation therapy research [1]. Experimental designs comparing this compound against established differentiation agents (e.g., all-trans retinoic acid, 1,25-dihydroxyvitamin D3) in AML cell lines (HL-60, NB4, U937) could validate and quantify the differentiation claim. The aqueous solubility advantage of the sodium salt (Section 3, Evidence Item 1) facilitates preparation of defined-concentration treatment solutions for dose-response studies. This scenario remains contingent on independent replication of the patent claims, which currently lack peer-reviewed quantitative validation.

Structure-Activity Relationship (SAR) Studies of Aryl Triazene Chemical Space

Medicinal chemistry programs exploring the SAR of aryl triazenes can use CAS 51955-67-0 as a reference point within a matrix of analogs varying at the aryl substituent (4-methylphenyl), the N-alkyl group (monomethyl vs. dimethyl), and the carboxylate form (sodium salt vs. free acid vs. ester). Comparison against the 5-chloro-2-methoxyphenyl analog (CAS 33067-78-6) and the 4-benzoylamino-2,5-dimethoxyphenyl analog (CAS 16421-04-8) enables systematic mapping of electronic and steric effects on antiproliferative potency and DNA-binding affinity [2]. The ≥95% purity specification (Section 3, Evidence Item 5) provides an acceptable starting material quality for SAR campaigns.

Synthetic Intermediate for Triazene-Containing Hybrid Molecules and Prodrugs

The acetic acid side chain of CAS 51955-67-0 provides a functional handle for conjugation to carrier molecules, targeting ligands, or protective groups, enabling the synthesis of combi-triazenes or prodrug constructs [1]. The carboxylate group can be activated for amide or ester bond formation using standard coupling chemistry, facilitating linkage to peptides, antibodies, or small-molecule targeting moieties. This application leverages the compound's dual functionality: the triazene group as the alkylating warhead and the carboxylate as the conjugation site. The sodium salt form simplifies handling and dissolution during synthetic procedures compared to the free acid.

Quote Request

Request a Quote for Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.